(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
CAS No.: 219819-74-6
Cat. No.: VC2038295
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219819-74-6 |
---|---|
Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 g/mol |
IUPAC Name | (2R)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
Standard InChI Key | GBTWGGHVJJRREA-SNVBAGLBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1CCCC1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O |
Introduction
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is a chemical compound used primarily in research settings. It belongs to a class of compounds known as amino acids, specifically modified with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group. This compound is the R-enantiomer, meaning it has a specific three-dimensional arrangement of atoms.
Safety Information
Pictograms | Signal Word | Hazard Statements | Precautionary Statements |
---|---|---|---|
Warning | Warning | H302, H315, H319, H332, H335 | P202, P261, P262, P264+P265, P273, P280, P281, P301+P310, P302+P352, P304+P317, P305+P354+P338, P308+P313, P309+P311, P333+P317, P337+P317, P342+P316, P370+P372, P380+P373, P402, P403+P233+P235, P410, P502 |
Synthesis
The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the cyclopentyl side chain. This process is crucial in peptide chemistry for creating specific peptides with desired properties.
Applications
This compound is primarily used in research settings for peptide synthesis. The Boc protecting group allows for selective deprotection and further modification of the peptide chain, making it a versatile tool in biochemistry and pharmaceutical research.
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